molecular formula C26H22N2O2 B1623646 (3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one CAS No. 6287-79-2

(3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one

Cat. No.: B1623646
CAS No.: 6287-79-2
M. Wt: 394.5 g/mol
InChI Key: AGSDZTBXEYDVJT-COOPMVRXSA-N
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Description

(3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one is a synthetic organic compound It features a complex structure with multiple functional groups, including an indene core, a hydrazone linkage, and a diphenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one typically involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the indene derivative with a hydrazine compound under acidic or basic conditions.

    Addition of the Diphenylacetyl Moiety: The final step involves the acylation of the hydrazone intermediate with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the compound can yield hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone linkage.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: In the development of organic materials with specific electronic or optical properties.

    Biological Studies: As a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of (3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage could play a role in binding to specific sites, while the diphenylacetyl moiety may enhance its interaction with hydrophobic regions.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one: can be compared with other hydrazone derivatives and indene-based compounds.

    Hydrazone Derivatives: Compounds with similar hydrazone linkages but different substituents.

    Indene-Based Compounds: Compounds with an indene core but different functional groups attached.

Uniqueness

  • The combination of the indene core, hydrazone linkage, and diphenylacetyl moiety makes this compound unique, potentially offering distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

6287-79-2

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

(3E)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one

InChI

InChI=1S/C26H22N2O2/c1-17(2)27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,22-23H,1-2H3/b28-24-

InChI Key

AGSDZTBXEYDVJT-COOPMVRXSA-N

Isomeric SMILES

CC(=N/N=C/1\C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C

SMILES

CC(=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC(=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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